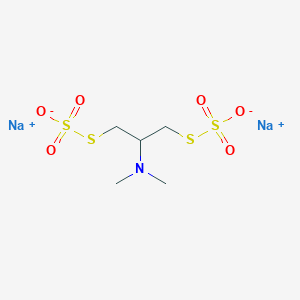
Diméthyoate
Vue d'ensemble
Description
Synthesis Analysis
Dimehypo's synthesis and related compounds have been explored in various studies focusing on chemical synthesis techniques. For instance, the synthesis of aliphatic dimeric N-isopropylhydroxamic acids, which share similarities in chemical structure manipulation techniques that might be relevant to synthesizing compounds like Dimehypo, reveals insights into complex organic synthesis strategies. These methodologies offer a glimpse into the chemical reactions and principles that could underlie the synthesis of Dimehypo and similar compounds (Smith & Raymond, 1980).
Applications De Recherche Scientifique
Mécanismes de résistance aux insecticides
Le diméthyoate est couramment utilisé comme insecticide, en particulier contre la teigne du chou (Plutella xylostella). Cet insecte ravageur a développé une résistance à divers insecticides, y compris le this compound. Les chercheurs ont exploré les mécanismes moléculaires à la base de cette résistance. Voici quelques conclusions clés :
- Analyse de différence représentative (RDA) : Les scientifiques ont appliqué la RDA pour étudier les différences génomiques entre les souches sensibles et résistantes au this compound de la teigne du chou. Les résultats ont révélé des séquences présentant une homologie avec les canaux potassiques voltage-dépendants et les canaux chlorures chez d’autres organismes. Bien que l’insensibilité du récepteur de l’acétylcholine soit un mécanisme bien connu de résistance au this compound, cette étude fournit des informations précieuses pour des recherches plus approfondies .
Effets sublétaux
Au-delà de la mortalité, le this compound peut avoir des effets sublétaux sur les ravageurs. Par exemple :
- Accélération de la pupaison : Les chercheurs ont exploré l’impact de doses sublétales de this compound sur le développement des pupes. Comprendre ces effets contribue aux stratégies de lutte antiparasitaire intégrée .
Études comparatives
La comparaison du this compound avec d’autres insecticides fournit des informations sur son efficacité et sa rentabilité :
- This compound vs. méthamidophos : Des études comparatives évaluent l’efficacité du this compound par rapport à d’autres insecticides. Par exemple, les chercheurs ont comparé différentes concentrations de this compound avec le méthamidophos .
Mécanisme D'action
Target of Action
Dimehypo, also known as Thiosultap disodium, is primarily targeted towards insects . It is used as an insecticide and has a broad spectrum of action . The primary targets of Dimehypo are the digestive systems of insects .
Mode of Action
Dimehypo operates as a systemic insecticide, which means it is absorbed and distributed throughout the plant . It kills insects by affecting their digestive system, acting as a stomach poison . This interaction with its targets leads to changes in the insects’ behavior and physiology, causing them to become sluggish, lose their ability to harm crops, stop developing, soften their bodies, become paralyzed, and eventually die .
Biochemical Pathways
It is known that dimehypo affects the digestive system of insects
Pharmacokinetics
As a systemic insecticide, dimehypo is known to be absorbed and distributed throughout the plant, which allows it to effectively target insects that consume the plant .
Result of Action
The result of Dimehypo’s action is the effective control of insect pests. Upon exposure to Dimehypo, insects exhibit reduced feeding and frass production . Over time, this leads to the weakening and eventual death of the insects . This results in the protection of crops from damage, thereby enhancing productivity.
Action Environment
The efficacy and stability of Dimehypo can be influenced by environmental factors. For instance, it has been noted that Dimehypo may cause phytotoxicity under high temperatures, suggesting that environmental temperature can impact its efficacy . Furthermore, the method of application, such as targeted trunk injection, can also influence the effectiveness of Dimehypo . Therefore, careful consideration of environmental conditions and application methods is crucial for maximizing the effectiveness of Dimehypo.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Dimehypo interacts with various enzymes and proteins within the biochemical reactions of organisms. For instance, in the diamondback moth, it has been found to interact with the Homo sapiens potassium voltage-gated channel and Mus musculus K–Cl co-transporter . These interactions play a crucial role in the effectiveness of Dimehypo as a pesticide.
Cellular Effects
Dimehypo has been observed to influence cell function in various ways. For instance, it has been found to affect cell growth, β-carotene levels, cell morphology changes, and the activities of superoxide dismutase (SOD) and catalase (CAT) in Dunaliella salina .
Molecular Mechanism
The molecular mechanism of Dimehypo involves interactions with specific biomolecules. In the diamondback moth, it has been found to interact with the potassium voltage-gated channel and K–Cl co-transporter . These interactions can lead to changes in gene expression and enzyme activity, contributing to the pesticide’s effectiveness.
Propriétés
IUPAC Name |
disodium;2-(dimethylamino)-1,3-bis(sulfonatosulfanyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO6S4.2Na/c1-6(2)5(3-13-15(7,8)9)4-14-16(10,11)12;;/h5H,3-4H2,1-2H3,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOHVSNIQHGFJU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CSS(=O)(=O)[O-])CSS(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NNa2O6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98968-92-4 (Parent) | |
| Record name | Thiosultap-disodium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052207484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6058394 | |
| Record name | Thiosultap-sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52207-48-4 | |
| Record name | Thiosultap-disodium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052207484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiosultap-sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiosulfuric acid (H2S2O3), SS,SS'-[2-(dimethylamino)-1,3-propanediyl] ester, sodium salt (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOSULTAP-DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q555U959O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B57588.png)





![N-[(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino]-2-chloroacetamide](/img/structure/B57603.png)
